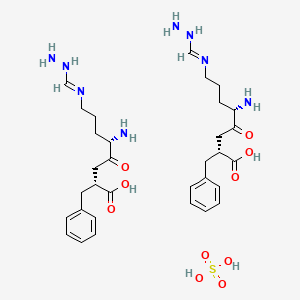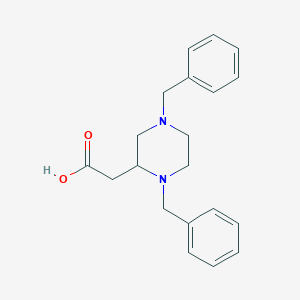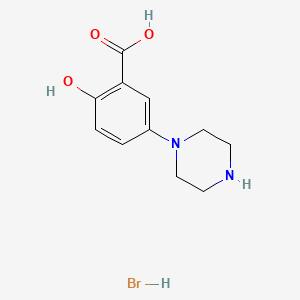
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an amino group, a benzyl group, and a hydrazinylmethylideneamino group, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the benzyl group, followed by the introduction of the amino and hydrazinylmethylideneamino groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be employed in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,5S)-5-amino-2-benzyl-4-oxooctanoic acid: Lacks the hydrazinylmethylideneamino group, resulting in different chemical properties and reactivity.
(2R,5S)-5-amino-2-benzyl-8-(methylamino)-4-oxooctanoic acid: Contains a methylamino group instead of the hydrazinylmethylideneamino group, leading to variations in biological activity.
Uniqueness
The presence of the hydrazinylmethylideneamino group in (2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C32H50N8O10S |
|---|---|
Molekulargewicht |
738.9 g/mol |
IUPAC-Name |
(2R,5S)-5-amino-2-benzyl-8-(hydrazinylmethylideneamino)-4-oxooctanoic acid;sulfuric acid |
InChI |
InChI=1S/2C16H24N4O3.H2O4S/c2*17-14(7-4-8-19-11-20-18)15(21)10-13(16(22)23)9-12-5-2-1-3-6-12;1-5(2,3)4/h2*1-3,5-6,11,13-14H,4,7-10,17-18H2,(H,19,20)(H,22,23);(H2,1,2,3,4)/t2*13-,14+;/m11./s1 |
InChI-Schlüssel |
LETDBFDAHFRWGW-PNWRBGOWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=CNN)N)C(=O)O.C1=CC=C(C=C1)C[C@H](CC(=O)[C@H](CCCN=CNN)N)C(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(CC(=O)C(CCCN=CNN)N)C(=O)O.C1=CC=C(C=C1)CC(CC(=O)C(CCCN=CNN)N)C(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tetracyclo[10.2.1.05,14.08,13]pentadecan-15-one](/img/structure/B12338645.png)






![3H-Indolium,2-[2-[2-chloro-3-[[1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-(4-sulfobutyl)-, inner salt](/img/structure/B12338708.png)


![tert-butyl 2-methanesulfonyl-5H,6H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B12338731.png)

![6-Fluoroimidazo[1,2-a]pyrimidine-2-carboxylic acid](/img/structure/B12338743.png)

